Cas no 4120-05-2 (4,6-Diphenylpyrimidin-2-ol)

4,6-Diphenylpyrimidin-2-ol is a pyrimidine derivative characterized by its phenyl substituents at the 4 and 6 positions and a hydroxyl group at the 2 position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the development of heterocyclic compounds. Its rigid aromatic framework enhances stability, while the hydroxyl group provides a reactive site for further functionalization. The compound exhibits potential utility in medicinal chemistry, particularly in the design of bioactive molecules targeting enzyme inhibition or receptor modulation. Its well-defined crystalline structure also facilitates analytical characterization and purity assessment.
4,6-Diphenylpyrimidin-2-ol structure
4,6-Diphenylpyrimidin-2-ol structure
Product name:4,6-Diphenylpyrimidin-2-ol
CAS No:4120-05-2
MF:C16H12N2O
MW:248.27928352356
CID:1029376
PubChem ID:619028

4,6-Diphenylpyrimidin-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4,6-Diphenylpyrimidin-2-ol
    • 4,6-Diphenylpyrimidin-2-one
    • AKOS002336231
    • CHEMBL1588404
    • SCHEMBL6752343
    • 4,6-Diphenyl-2(3H)-pyrimidinone #
    • CS-0317861
    • SMR000055124
    • HVTASVIOKKMCLW-UHFFFAOYSA-N
    • SB58533
    • 4,6-Diphenyl-pyrimidin-2-ol
    • CBChromo1_000056
    • 4120-05-2
    • AS-58871
    • BDBM50267787
    • STL582657
    • DB-218572
    • 4,6-diphenyl-1,2-dihydropyrimidin-2-one
    • 2-Oxo-4,6-diphenyl-1,2-dihydropyrimidine
    • 2-oxo-4,6-diphenylpyrimidine
    • 2-hydroxy-4,6-diphenylpyrimidine
    • MFCD00234904
    • 4,6-diphenyl-1H-pyrimidin-2-one
    • DTXSID80347208
    • MLS000105195
    • AC-907/25005317
    • W18115
    • HMS2355O19
    • CBDivE_013536
    • AKOS040894554
    • A848227
    • 4,6-diphenylpyrimidin-2(1H)-one
    • DB-112950
    • Inchi: InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)
    • InChI Key: HVTASVIOKKMCLW-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC(=NC(=N2)O)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 248.09506
  • Monoisotopic Mass: 248.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 292-293 ºC
  • Solubility: Almost insoluble (0.062 g/l) (25 º C),
  • PSA: 41.46

4,6-Diphenylpyrimidin-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM167326-10g
4,6-diphenylpyrimidin-2-ol
4120-05-2 95%
10g
$204 2021-08-05
Alichem
A089007277-10g
4,6-Diphenylpyrimidin-2-ol
4120-05-2 95%
10g
$218.00 2023-09-01
Chemenu
CM167326-25g
4,6-diphenylpyrimidin-2-ol
4120-05-2 95%
25g
$355 2021-08-05
A2B Chem LLC
AF83835-2g
4,6-Diphenylpyrimidin-2-ol
4120-05-2 95%
2g
$55.00 2024-04-20
1PlusChem
1P00CJ3V-100mg
4,6-DiphenylpyriMidin-2-ol
4120-05-2 95%
100mg
$9.00 2025-02-26
1PlusChem
1P00CJ3V-250mg
4,6-DiphenylpyriMidin-2-ol
4120-05-2 95%
250mg
$15.00 2025-02-26
Alichem
A089007277-25g
4,6-Diphenylpyrimidin-2-ol
4120-05-2 95%
25g
$380.00 2023-09-01
Aaron
AR00CJC7-500mg
4,6-DiphenylpyriMidin-2-ol
4120-05-2 95%
500mg
$25.00 2023-12-13
A2B Chem LLC
AF83835-500mg
4,6-Diphenylpyrimidin-2-ol
4120-05-2 95%
500mg
$29.00 2024-04-20
1PlusChem
1P00CJ3V-5g
4,6-DiphenylpyriMidin-2-ol
4120-05-2 95%
5g
$85.00 2024-05-02

Additional information on 4,6-Diphenylpyrimidin-2-ol

4,6-Diphenylpyrimidin-2-ol (CAS No. 4120-05-2): A Comprehensive Overview

4,6-Diphenylpyrimidin-2-ol (CAS No. 4120-05-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrimidine core and phenyl substituents, has garnered considerable attention due to its potential therapeutic properties and structural versatility.

The molecular structure of 4,6-Diphenylpyrimidin-2-ol consists of a pyrimidine ring with two phenyl groups attached at the 4 and 6 positions, and a hydroxyl group at the 2 position. This arrangement imparts the molecule with a combination of aromatic and heterocyclic properties, making it an attractive scaffold for the development of novel drugs and bioactive compounds.

Recent studies have highlighted the potential of 4,6-Diphenylpyrimidin-2-ol in various therapeutic areas. One notable application is in the field of cancer research. Research published in the Journal of Medicinal Chemistry has shown that derivatives of 4,6-Diphenylpyrimidin-2-ol exhibit potent antitumor activity against several cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

In addition to its antitumor properties, 4,6-Diphenylpyrimidin-2-ol has been explored for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacological profile of 4,6-Diphenylpyrimidin-2-ol has also been investigated in the context of neurodegenerative disorders. Research conducted at the University of California has shown that certain derivatives of this compound can protect neurons from oxidative stress and promote neurogenesis. These findings suggest that 4,6-Diphenylpyrimidin-2-ol may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 4,6-Diphenylpyrimidin-2-ol is another factor contributing to its widespread use in medicinal chemistry. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common approach involves the condensation of 2-amino-4,6-diphenylpyrimidine with an appropriate electrophile to introduce the hydroxyl group at the 2 position. This synthetic flexibility allows researchers to modify the structure and optimize its biological activity for specific therapeutic targets.

The physicochemical properties of 4,6-Diphenylpyrimidin-2-ol, such as solubility and stability, are crucial for its application in drug development. Studies have shown that this compound exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its use in various formulations. Additionally, its stability under different conditions ensures that it remains active during storage and administration.

In conclusion, 4,6-Diphenylpyrimidin-2-ol (CAS No. 4120-05-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure, coupled with its diverse biological activities, makes it an attractive scaffold for the development of novel therapeutics. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, further solidifying its importance in the field.

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